1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
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Description
“1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene” is a chemical compound with the molecular formula C17H14ClNO2 . It is also known by the synonym "(3,4-dihydro-2h-naphthalen-1-ylideneamino) 3-chlorobenzoate" . The CAS number for this compound is 383148-84-3 .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C17H14ClNO2/c18-14-8-3-7-13(11-14)17(20)21-19-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9 . This string represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.Scientific Research Applications
- CBON has been explored for its potential as an antitumor agent. Researchers have studied its effects on various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). Notably, CBON demonstrated strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- The compound’s molecular modeling results indicate promising interactions within the active site of specific proteins, making it a candidate for further investigation .
- CBON has shown significant antioxidant activity. It was found to be more potent than other related compounds in terms of ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging .
- CBON reacts with hydrazine hydrate to produce 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine, revealing its potential as a precursor for novel pyrazole derivatives .
- Under specific conditions, CBON undergoes cyclization to form a five-ester ring compound with promising biological activity .
- CBON serves as a key precursor for the synthesis of novel heterocyclic compounds. Researchers have designed and synthesized derivatives by coupling CBON with various secondary amines, such as piperidine, morpholine, and piperazine .
- These derivatives include (among others):
- CBON derivatives were tested against various cell lines, revealing their cytotoxic effects. Notably, compounds 16 and 22 exhibited strong activity against HepG2 cells, while compound 16 showed potency against WI-38 cells .
- Compound 7 demonstrated strong activity against MCF-7 cells, and other derivatives exhibited varying effects on different cell lines .
Antitumor Activity
Antioxidant Properties
Hydrogen Bonding and Cyclization
Drug Design and Synthesis
Cytotoxicity and Cell Lines
Docking Studies
properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-8-3-7-13(11-14)17(20)21-19-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2/b19-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMHKUBSEMGAIF-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)C3=CC(=CC=C3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC(=CC=C3)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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